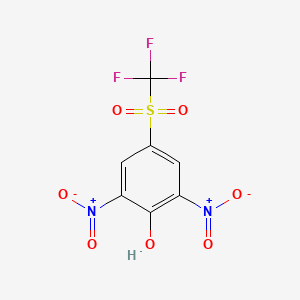

![molecular formula C41H45ClFeNiP2- B6289642 氯(2-甲基苯基)[1,1'-双(二苯基膦基)二茂铁]镍(II) CAS No. 1501945-23-8](/img/structure/B6289642.png)

氯(2-甲基苯基)[1,1'-双(二苯基膦基)二茂铁]镍(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

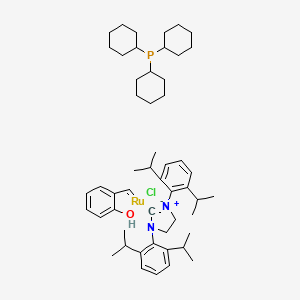

“Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)” is a nickel catalyst with the empirical formula C43H37ClNiP2 . It is also known as Buchwald Nickel Cross-Coupling Catalyst Precursor .

Synthesis Analysis

This compound is a precursor to the synthesis of an air-stable Ni-precatalyst developed by Buchwald and coworkers . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis

The molecular weight of “Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II)” is 709.85 . The SMILES string representation isCl [Ni]C1=CC=CC=C1C.P (C2=CC=CC=C2) (C3=CC=CC=C3)C4=CC=CC=C4.P (C5=CC=CC=C5) (C6=CC=CC=C6)C7=CC=CC=C7 . Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 195-200 °C . It should be stored at a temperature of 2-8°C .科学研究应用

有机合成中的催化作用:

- 镍和钯配合物,包括带有1,1'-双(二苯基膦基)二茂铁的配合物,已被证明可以有效地催化烯丙基醚与苯基溴化镁的区域选择性交叉偶联。镍催化剂特别以导致碳-碳键形成而闻名,在此过程中生成末端烯烃 (Hayashi, Konishi, Yokota, & Kumada, 1981)。

- 一项研究评估了各种1,1'-双(双(烷基/芳基)膦基)二茂铁配体在镍催化的交叉偶联反应中的有效性。研究发现,某些变体(包括缺电子的变体)表现出很高的催化效率 (Clark, Voth, Ferguson, & Stradiotto, 2017)。

过渡金属配合物合成:

- 已经对合成各种镍配合物(包括带有双(二苯基膦基)二茂铁的配合物)及其性质进行了研究。这些配合物对于理解金属-配体相互作用非常重要,并且在催化和材料科学中具有潜在的应用 (Pastorek 等,2000)。

电致变色性质:

- 一项关于金属二硫代烯配合物(包括带有1,1'-双(二苯基膦基)二茂铁的配合物)的研究探讨了它们的近红外电致变色性质。这些性质对于智能窗口和显示技术中的应用非常重要 (Chen 等,2016)。

制氢催化:

- 发现一种具有S2P2配位的镍配合物,包括1,1'-双(二苯基膦基)二茂铁,是质子电催化还原为氢的高效催化剂。这一发现对于开发可持续能源技术具有重要意义 (Gan 等,2015)。

安全和危害

The compound is classified as a skin irritant and eye irritant . It should be handled under inert gas and should not come in contact with eyes, skin, or clothing . In case of contact, rinse cautiously with water for several minutes . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

作用机制

Target of Action

Chloro(2-methylphenyl)[1,1’-bis(diphenylphosphino)ferrocene]nickel (II) is a metal catalyst . Its primary targets are organic compounds that undergo chemical reactions . The compound interacts with these targets to facilitate various chemical transformations.

Mode of Action

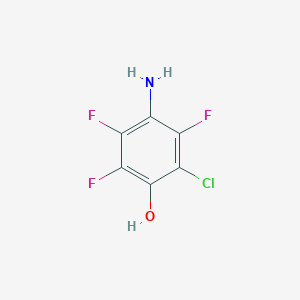

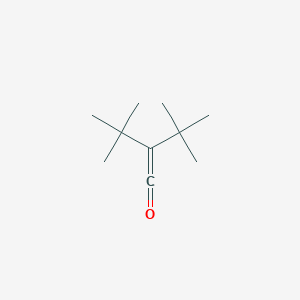

The compound acts as a catalyst, promoting the amination of aryl chlorides, sulfamates, mesylates, and triflates . It facilitates the transfer of a nitrogen-containing group (the amine) to the aryl compound, resulting in a new carbon-nitrogen bond .

Biochemical Pathways

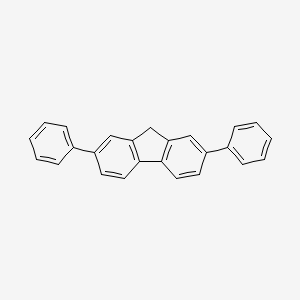

The compound is involved in the catalysis of cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including biaryls . The compound’s action affects the pathway leading to the formation of these biaryls, with downstream effects including the creation of new carbon-nitrogen bonds .

Pharmacokinetics

Its effectiveness can be influenced by its solubility and stability .

Result of Action

This leads to the efficient synthesis of complex organic compounds, including biaryls .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas and cold conditions to maintain its stability . Additionally, the compound’s solubility can affect its effectiveness as a catalyst .

属性

IUPAC Name |

chloronickel;cyclopentyl(diphenyl)phosphane;iron;methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H19P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-6,9-12,17H,7-8,13-14H2;2-5H,1H3;1H;;/q;;-1;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHGHGMNIAAELD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni].[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H45ClFeNiP2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289648.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)

![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)